
Biotin-dPEG(R)11-MAL
Übersicht
Beschreibung
Biotin-dPEG®11-MAL is a biotinylation reagent that features a discrete polyethylene glycol (dPEG) spacer and a maleimide group. This compound is designed for site-specific biotin labeling of molecules, particularly in aqueous media. The dPEG spacer imparts water solubility and reduces immunogenicity, aggregation, and precipitation of labeled biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-dPEG®11-MAL is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a dPEG spacer, followed by the addition of a maleimide group. The specific reaction conditions typically involve the use of organic solvents and controlled pH environments to ensure the stability and reactivity of the maleimide group .
Industrial Production Methods
Industrial production of Biotin-dPEG®11-MAL involves large-scale synthesis using automated chemical reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to achieve high purity and yield. The final product is purified through techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-dPEG®11-MAL primarily undergoes Michael addition reactions, where the maleimide group reacts with free thiol groups to form stable thioether linkages. This reaction is highly specific and occurs within a pH range of 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in reactions with Biotin-dPEG®11-MAL include thiol-containing compounds such as cysteine residues in proteins. The reaction conditions typically involve aqueous media with controlled pH to ensure optimal reactivity of the maleimide group .
Major Products Formed
The major products formed from reactions involving Biotin-dPEG®11-MAL are biotinylated molecules with stable thioether linkages. These products are highly stable and retain the functional properties of the original biomolecules .
Wissenschaftliche Forschungsanwendungen
Biotin-dPEG®11-MAL has a wide range of applications in scientific research:
Wirkmechanismus
Biotin-dPEG®11-MAL exerts its effects through the specific Michael reaction between the maleimide group and free thiol groups. This reaction forms a stable thioether linkage, allowing for site-specific biotin labeling. The dPEG spacer enhances the solubility and stability of the labeled molecules, reducing immunogenicity and aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Biotin-dPEG®3-MAL
- Biotin-dPEG®23-MAL
- Biotin-maleimide
- dPEG®24-biotin acid
Uniqueness
Biotin-dPEG®11-MAL is unique due to its medium-length dPEG spacer, which provides precise spacing between the biotin moiety and the labeled molecule. This spacer enhances water solubility and reduces immunogenicity, making it particularly suitable for applications requiring high stability and specificity .
Eigenschaften
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H71N5O16S/c47-36(4-2-1-3-35-40-34(33-63-35)44-41(51)45-40)42-8-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-31-62-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-9-43-37(48)7-10-46-38(49)5-6-39(46)50/h5-6,34-35,40H,1-4,7-33H2,(H,42,47)(H,43,48)(H2,44,45,51) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIDVLYXFRCQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H71N5O16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE](/img/structure/B3108246.png)
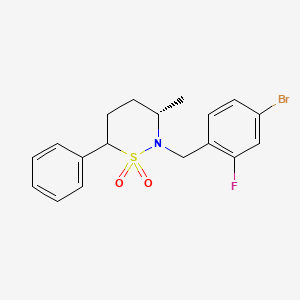
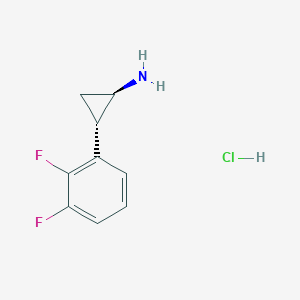

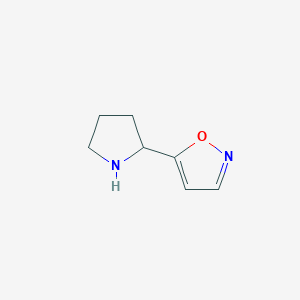
![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)
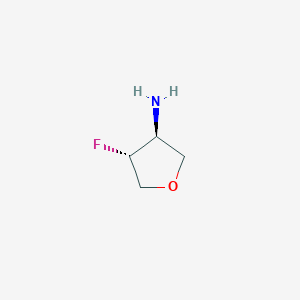

![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)

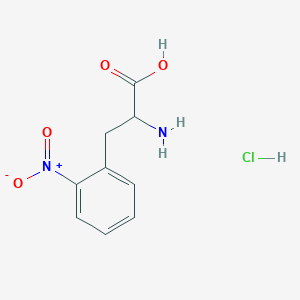
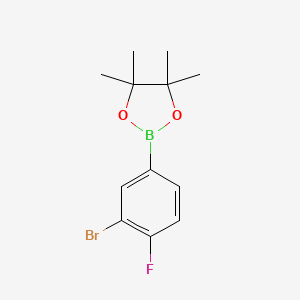
![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)
